molecular formula C26H28N4O5 B2480879 4-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide CAS No. 903336-65-2

4-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide

Cat. No. B2480879
CAS RN: 903336-65-2
M. Wt: 476.533
InChI Key: QTCOUVMSTMNJLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide" often involves multi-step chemical reactions, starting from basic chemical moieties to more complex structures. For instance, a study by Kesarkar et al. (2021) describes a facile new alternative method for synthesizing piperazine pyrazole derivatives, which are crucial intermediates for various pharmacologically active compounds. This synthesis method focuses on improving efficiency and yield, addressing challenges such as the instability of starting materials and the use of expensive catalysts (Kesarkar, Kashid, & Sukthankar, 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often elucidated using techniques like X-ray crystallography, NMR, and mass spectrometry. For example, the structural analysis of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and related compounds by Kranjc et al. (2012) provides insight into the arrangement of atoms and the molecular conformation through crystallography, highlighting the importance of N–H···O hydrogen bonding and π–π interactions (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Scientific Research Applications

Synthesis and Structural Analysis

The compound, due to its complex structure and potential biological activities, is often studied in the context of synthesis and structural analysis. For instance, research has focused on developing new methods for synthesizing pyrazole derivatives, which are known for their wide spectrum of biological applications. One such study presented an alternative method for the synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine, a compound structurally related to the one , highlighting the relevance of such compounds in medical chemistry (Kesarkar, Kashid, & Sukthankar, 2021).

Molecular Interactions and Crystal Structures

Understanding the molecular interactions and crystal structures of compounds like 4-(2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzamide can provide insights into their potential applications. Studies have delved into the crystal structures of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, revealing details about their supramolecular aggregation controlled by hydrogen bonding and π–π interactions (Kranjc et al., 2012).

Biological Evaluation and Antimicrobial Activity

The structural complexity of such compounds often leads to biological studies assessing their potential therapeutic applications. For example, research has been conducted on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the pharmacological interest in this class of compounds (Rahmouni et al., 2016). Similarly, studies have reported on the synthesis of pyran derivatives with antimicrobial activity, highlighting the relevance of these structures in developing new antimicrobial agents (Aytemir, Erol, Hider, & Özalp, 2003).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Based on its structure, it could potentially be irritating to the eyes and skin, and could be harmful if ingested or inhaled .

Future Directions

Given the interesting structure of this compound, it could be worthwhile to synthesize it and study its properties in more detail. Potential areas of research could include studying its reactivity, its potential biological activities, and its physical and chemical properties .

properties

IUPAC Name

4-[[2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c27-26(33)20-6-8-21(9-7-20)28-25(32)18-35-24-17-34-22(14-23(24)31)16-30-12-10-29(11-13-30)15-19-4-2-1-3-5-19/h1-9,14,17H,10-13,15-16,18H2,(H2,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCOUVMSTMNJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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